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Compound of Interest

Compound Name: N-Methyldidecylamine

Cat. No.: B1630444

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used
for the analysis and characterization of N-Methyldidecylamine, a tertiary amine with
applications in chemical synthesis, including as a reagent in the development of potential
anticancer compounds.[1][2][3] This document outlines the expected spectral data, detailed
experimental protocols for its analysis, and a logical workflow for its comprehensive
spectroscopic characterization.

Physicochemical Properties of N-
Methyldidecylamine

N-Methyldidecylamine is a clear, slightly light-yellow liquid with a characteristic fish-like odor.
[2][4] It is insoluble in water and has a density less than that of water.[2][4]

Property Value Reference
Molecular Formula C21HasN [11[4115]
Molecular Weight 311.59 g/mol [11[31[5]
CAS Number 7396-58-9 [3][4][5]
Density 0.807 g/mL at 20 °C [2][5]
Refractive Index n20/D 1.448 [31[5]
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Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis
of N-Methyldidecylamine. This data is predicted based on its chemical structure and typical
values for similar aliphatic tertiary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR): The proton NMR spectrum of N-Methyldidecylamine is characterized
by signals corresponding to the methyl and methylene groups of the decyl chains and the N-
methyl group. The protons on the carbons adjacent to the nitrogen atom are expected to be
deshielded and appear further downfield.[6]

Chemical Shift ()

Multiplicity Integration Assignment

(ppm)

~2.25 S 3H N-CHs

~2.20 t 4H N-CH2(CHz2)sCHs
N-CH2-CH:-

~1.45 m 4H
(CHz2)7CHs3

~1.27 m 28H N-(CHz)2-(CHz2)7CHs

0.88 t 6H N-(CHz)o-CHs

13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for each
carbon environment in the molecule.
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Chemical Shift (8) (ppm) Assighment

~58.0 CH2-N

~ 425 CHs-N

~32.0 -CH2-CHs (C9)

~29.7 Methylene chain carbons (C4'-C8")
~29.4 Methylene chain carbons (C3")
~27.5 N-CH2-CHa- (C2')

~22.8 -CH2-CHs (C10Y)

~14.2 -CHz2-CHs

Infrared (IR) Spectroscopy

As a tertiary amine, N-Methyldidecylamine does not possess N-H bonds. Therefore, its IR
spectrum is characterized by the absence of N-H stretching bands typically seen for primary
and secondary amines in the 3300-3500 cm~* region.[6][7][8] The key absorption bands are
due to C-H and C-N vibrations.

Wavenumber (cm~12) Intensity Assignment

C-H stretching (asymmetric

2955 - 2850 Strong and symmetric) of CHs and
CH:z groups
) C-H bending (scissoring) of
1465 Medium
CHz groups
) C-H bending (symmetric) of
1375 Medium
CHs groups
) C-N stretching of aliphatic
1250 - 1020 Weak to Medium

amine

Mass Spectrometry (MS)
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The mass spectrum of N-Methyldidecylamine is expected to show a molecular ion peak (M™*)
at m/z 311, consistent with its molecular weight and the nitrogen rule (an odd molecular weight
for a compound with one nitrogen atom).[9] The fragmentation pattern is dominated by a-
cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

m/z Relative Intensity Assignment
311 Low [M]*, Molecular lon
296 Medium [M - CHs]*

[CH3N(CH2CH2CH2CH2CH=2C
184 High H2CH2CH2CH3)]* (a-cleavage,

loss of a CoH19 radical)

[CH3NCHs]* (further

fragmentation)

44 Medium

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 20-30 mg of N-Methyldidecylamine into a clean, dry vial.

o Add approximately 0.7 mL of deuterated chloroform (CDCIs). Other deuterated solvents like
acetone-de or benzene-ds can be used depending on solubility and desired spectral
resolution.

o Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution
through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

o Cap the NMR tube and label it appropriately.

1H and 3C NMR Acquisition:
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Instrument: A 400 MHz or higher field NMR spectrometer.

1H NMR Parameters:

o Pulse Sequence: Standard single-pulse sequence.

o Number of Scans: 8-16.

o Relaxation Delay: 1-2 seconds.

o Spectral Width: 0-12 ppm.

13C NMR Parameters:

o Pulse Sequence: Proton-decoupled single-pulse sequence.
o Number of Scans: 128-1024 (or more, depending on concentration).
o Relaxation Delay: 2-5 seconds.

o Spectral Width: 0-220 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or
an internal standard (e.g., TMS).

FT-IR Spectroscopy

Sample Preparation:
e N-Methyldidecylamine is a liquid and can be analyzed neat.

» Place one to two drops of the neat liquid sample directly onto the crystal of an Attenuated
Total Reflectance (ATR) accessory.

Data Acquisition:

 Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR
accessory.
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e Procedure:
o Record a background spectrum of the clean, empty ATR crystal.
o Apply the sample to the crystal.
o Acquire the sample spectrum.
e Parameters:
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm™1,
o Number of Scans: 16-32.

e Post-Acquisition: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol
or acetone) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

» Prepare a stock solution of N-Methyldidecylamine in a volatile organic solvent such as
dichloromethane or hexane at a concentration of approximately 1 mg/mL.

e Prepare a dilute sample for injection by taking an aliquot of the stock solution and diluting it
further to a final concentration of 1-10 pg/mL.

Instrumentation and Parameters:
e Gas Chromatograph (GC):

o Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 um film
thickness).

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Injector Temperature: 250 °C.
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o Injection Mode: Splitless (1 L injection volume).
o Oven Temperature Program:
= [nitial temperature: 80 °C, hold for 2 minutes.
= Ramp to 280 °C at a rate of 15 °C/min.

» Hold at 280 °C for 5 minutes.

e Mass Spectrometer (MS):
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-500.
o lon Source Temperature: 230 °C.

o Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of N-
Methyldidecylamine.
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Sample Preparation

N-Methyldidecylamine Sample
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Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of N-Methyldidecylamine.
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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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